molecular formula C19H25N3OS B2807725 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 1221715-36-1

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one

Numéro de catalogue: B2807725
Numéro CAS: 1221715-36-1
Poids moléculaire: 343.49
Clé InChI: WRKGTZCMMKKQGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one (CAS 1221715-36-1) is a synthetic pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H25N3OS and a molecular weight of 343.5 g/mol, this compound features a 1,4-dihydropyrimidin-4-one core substituted at the 2-position with a (3,5-dimethylphenyl)methylsulfanyl group and at the 5-position with a piperidin-1-ylmethyl moiety. The structural architecture of this compound places it within a class of molecules known for diverse biological activities. The 1,4-dihydropyrimidin-4-one scaffold is a recognized pharmacophore in the development of enzyme inhibitors. Specifically, closely related pyrimidinone derivatives have been identified and patented as potent SHP2 phosphatase antagonists , a target of high relevance in oncology for the treatment of various cancers . Furthermore, structural analogs of this compound, specifically 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs), are well-established as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1, demonstrating the scaffold's importance in antiviral research . The inclusion of the piperidine moiety is a common strategy in drug design, as this ring system is frequently used to optimize pharmacokinetic properties and is considered a potential pharmacophore with reported anticancer and anti-HIV activities . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or as a reference standard in programs aimed at developing novel therapeutic agents for cancer, infectious diseases, and other conditions.

Propriétés

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-8-15(2)10-16(9-14)13-24-19-20-11-17(18(23)21-19)12-22-6-4-3-5-7-22/h8-11H,3-7,12-13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGTZCMMKKQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,5-dimethylphenylmethyl sulfide, which is then reacted with a piperidin-1-ylmethyl derivative. The final step involves the cyclization to form the dihydropyrimidinone core under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the piperidine ring .

Applications De Recherche Scientifique

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit an enzyme involved in a metabolic pathway, thereby affecting cell function .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological characteristics:

Compound Name / ID Core Structure Substituents (Position) Reported Activity / Properties Reference
Target compound
2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one
1,4-DHPM - 2: (3,5-Dimethylphenyl)methylsulfanyl
- 5: Piperidin-1-ylmethyl
Hypothesized kinase inhibition (structural analogy) N/A
Compound 1
13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Pyrido-pyrimidinone - Piperidine-linked difluorophenylhydroxyimino
- Ethyl spacer
Antifungal activity (CYP51 inhibition)
Compound 2
23-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Pyrido-pyrimidinone - Z-configuration hydroxyimino group Reduced metabolic stability vs. Compound 1
Compound 3
(9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Pyrido-pyrimidinone - Benzisoxazole substituent
- 9-hydroxy group
Serotonin receptor antagonism (5-HT₃)

Key Comparisons:

Substituent Effects on Bioactivity: The target compound’s (3,5-dimethylphenyl)sulfanyl group contrasts with the difluorophenylhydroxyimino (Compounds 1–2) and benzisoxazole (Compound 3) moieties. Fluorinated aromatic systems (e.g., Compounds 1–2) are associated with enhanced target binding via halogen bonding, while benzisoxazole (Compound 3) improves CNS penetration due to reduced polarity . The dimethylphenyl group in the target compound may prioritize peripheral activity over CNS effects.

Piperidine Modifications: All compounds feature piperidine-derived substitutions. The piperidin-1-ylmethyl group in the target compound is shorter and more rigid than the ethyl-linked piperidine chains in Compounds 1–3.

Metabolic Stability: Compounds with hydroxyimino groups (1–2) exhibit faster hepatic clearance due to oxidative metabolism, whereas the benzisoxazole (3) and dimethylphenylsulfanyl (target) substituents are more resistant to phase I enzymes, suggesting improved half-life .

Kinase vs. Receptor Selectivity :

  • While the target compound’s DHPM core aligns with kinase inhibitors (e.g., imatinib analogs), Compounds 1–3 demonstrate divergent activities (antifungal, 5-HT₃ antagonism), highlighting the critical role of peripheral substituents in target engagement .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the dihydropyrimidinone core.

Substitution : Introduction of the (3,5-dimethylphenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene coupling.

Piperidine functionalization : Alkylation or reductive amination to attach the piperidin-1-ylmethyl group at the 5-position.

  • Key considerations : Use anhydrous solvents (e.g., DMF or THF) and catalysts like p-toluenesulfonic acid for cyclization. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.2–2.5 ppm for piperidine CH₂ groups) and IR (C=O stretch ~1650 cm⁻¹).
  • Chromatography : HPLC with a C18 column (Mobile phase: Methanol/buffer, pH 4.6; retention time ~12–15 min) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~400–420) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Receptor binding : Radiolabeled assays (e.g., ³H-ligand displacement) targeting GPCRs or ion channels, given the piperidine moiety’s prevalence in CNS targets.
  • Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.
  • Functional studies : Electrophysiological recordings for ion channel modulation (e.g., hERG inhibition risk assessment) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups).
  • Temperature control : Use microwave-assisted synthesis (80–120°C) to reduce side reactions.
  • pH monitoring : Maintain pH 6–7 during nucleophilic substitutions to avoid decomposition .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
  • Metabolic stability testing : Use liver microsomes to identify metabolite interference.
  • Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. How do substituents (e.g., sulfanyl vs. oxy groups) impact the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • LogP determination : Measure partition coefficients (e.g., shake-flask method) to correlate sulfanyl groups with increased lipophilicity.
  • Permeability assays : Use Caco-2 monolayers to assess intestinal absorption.
  • Metabolic mapping : Identify CYP450 isoforms involved in oxidation using recombinant enzymes .

Q. What analytical methods are recommended for quantifying trace impurities in bulk samples?

  • Methodological Answer :

  • UPLC-MS/MS : Detect impurities at <0.1% levels with a BEH C18 column (1.7 µm particles).
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways.
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and accuracy (98–102%) .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Corporate Hammett σ values for substituent effects on activity .

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